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cis-1-(2,2,6-Trimethylcyclohexyl)ethanone

Cat. No.: B13756987
CAS No.: 52612-42-7
M. Wt: 168.28 g/mol
InChI Key: LGEFCQRTSXYJAD-SCZZXKLOSA-N
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Description

Contextualization of Substituted Cyclohexanone (B45756) Derivatives in Contemporary Organic Synthesis

Substituted cyclohexanone derivatives are foundational components in the toolkit of synthetic organic chemists. Their prevalence in a wide array of biologically active compounds and natural products underscores their importance. beilstein-journals.org Modern synthetic strategies frequently employ these cyclic ketones as versatile intermediates, leveraging the reactivity of the carbonyl group and the stereochemical features of the cyclohexane (B81311) ring to construct complex molecular architectures. nih.gov

The development of novel synthetic methodologies for accessing highly functionalized and stereochemically defined cyclohexanones is an active area of research. nih.gov These methods often focus on achieving high levels of stereocontrol, which is crucial for the synthesis of enantiomerically pure compounds, a common requirement in the pharmaceutical industry. The synthesis of substituted cyclohexanones can be approached through various strategies, including tandem reactions and photocatalyzed annulations, which offer efficient routes to these valuable scaffolds. nih.gov

Academic Significance of Stereochemistry in the 1-(2,2,6-Trimethylcyclohexyl)ethanone (B8584412) Framework

For a disubstituted cyclohexane, the cis and trans isomers can have significantly different conformational preferences and stabilities. In cis-1,2-disubstituted cyclohexanes, one substituent is typically in an axial position while the other is equatorial. libretexts.orgopenstax.org The molecule can undergo a ring-flip, which interchanges the axial and equatorial positions. In many cases, the two chair conformations of a cis-1,2-disubstituted cyclohexane are of equal energy. libretexts.orgopenstax.org

The 1-(2,2,6-Trimethylcyclohexyl)ethanone framework presents a more complex scenario due to the presence of multiple substituents. In the cis isomer, the acetyl group and the methyl group at the 6-position are on the same side of the ring. The conformational analysis of this molecule would involve considering the steric interactions between the acetyl group, the two methyl groups at the 2-position, and the methyl group at the 6-position. The most stable chair conformation will be the one that minimizes unfavorable steric interactions, such as 1,3-diaxial interactions. libretexts.orgopenstax.org The interplay of these bulky groups dictates the preferred three-dimensional structure of the molecule, which in turn influences its reactivity and physical properties. The study of such complex stereochemical relationships is crucial for advancing our fundamental understanding of molecular structure and behavior.

The significance of stereoisomerism in this class of compounds is highlighted by the differing olfactory properties of the stereoisomers of related trimethylcyclohexyl derivatives, such as the 1-(2,2,6-trimethylcyclohexyl)-hex-1-en-3-ones and 1-(2,2,6-trimethylcyclohexyl)-pentan-3-ones. leffingwell.comleffingwell.comleffingwell.com This demonstrates that subtle changes in the three-dimensional arrangement of atoms can lead to profound differences in biological activity, a key concept in medicinal chemistry and materials science.

Historical Overview of Research on Trimethylcyclohexyl Systems and Related Ketones

The study of cyclic systems and their stereochemistry has a rich history that dates back to the late 19th and early 20th centuries. The foundational concepts of conformational analysis were developed through the study of cyclohexane and its derivatives. Early researchers recognized that the cyclohexane ring was not planar, and the development of the chair conformation model was a major breakthrough in understanding the three-dimensional nature of these molecules.

The development of stereoselective synthesis has been a major theme in organic chemistry over the past several decades. researchgate.netethz.ch Early methods for controlling stereochemistry were often based on substrate control, where the inherent chirality of the starting material directed the stereochemical outcome of a reaction. The advent of chiral catalysts and reagents revolutionized the field, allowing for the synthesis of enantiomerically enriched compounds from achiral starting materials. researchgate.netethz.ch

Data Tables

Table 1: Physicochemical Properties of cis-1-(2,2,6-Trimethylcyclohexyl)ethanone

PropertyValue
CAS Number 52842-34-9
Molecular Formula C₁₁H₂₀O
Molecular Weight 168.28 g/mol
Predicted Boiling Point 216.6 ± 8.0 °C
Predicted Density 0.858 ± 0.06 g/cm³

Data obtained from chemical databases. lookchem.com

Table 2: Illustrative Conformational Analysis of a Disubstituted Cyclohexane

IsomerConformationAxial SubstituentsEquatorial SubstituentsRelative Energy (Illustrative)
cis-1,2-DimethylcyclohexaneChair 1110 kcal/mol
Chair 2 (after ring-flip)110 kcal/mol
trans-1,2-DimethylcyclohexaneDiequatorial020 kcal/mol (most stable)
Diaxial20> 4 kcal/mol

This table provides a generalized illustration of the principles of conformational analysis in disubstituted cyclohexanes and does not represent experimental data for this compound. libretexts.orgopenstax.orglibretexts.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O B13756987 cis-1-(2,2,6-Trimethylcyclohexyl)ethanone CAS No. 52612-42-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52612-42-7

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

1-[(1R,6R)-2,2,6-trimethylcyclohexyl]ethanone

InChI

InChI=1S/C11H20O/c1-8-6-5-7-11(3,4)10(8)9(2)12/h8,10H,5-7H2,1-4H3/t8-,10+/m1/s1

InChI Key

LGEFCQRTSXYJAD-SCZZXKLOSA-N

Isomeric SMILES

C[C@@H]1CCCC([C@@H]1C(=O)C)(C)C

Canonical SMILES

CC1CCCC(C1C(=O)C)(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for the Stereocontrolled Preparation of Cis 1 2,2,6 Trimethylcyclohexyl Ethanone

Diastereoselective Hydrogenation Strategies for Unsaturated Precursors

The most direct route to 1-(2,2,6-trimethylcyclohexyl)ethanone (B8584412) involves the hydrogenation of ionone (B8125255) isomers, which are readily available α,β-unsaturated ketones. The key challenge in this approach is controlling the diastereoselectivity of the reduction of the carbon-carbon double bond within the cyclohexene (B86901) ring to yield the desired cis configuration between the C1 acetyl group and the C6 methyl group.

Catalytic Hydrogenation of Ionone and Related α,β-Unsaturated Ketones

Conventional catalytic hydrogenation using heterogeneous catalysts is a widely employed industrial method for the reduction of unsaturated ketones. The choice of catalyst, solvent, and reaction conditions such as temperature and hydrogen pressure are critical variables that influence the diastereomeric ratio of the final product.

Raney Nickel is a common, cost-effective catalyst for such transformations. wpmucdn.comresearchgate.net It is typically used under elevated hydrogen pressure and temperature to ensure the complete saturation of both the exocyclic and endocyclic double bonds of the ionone precursor. acs.org The hydrogenation of alkenes over heterogeneous catalysts like Raney Nickel generally proceeds via syn-addition of two hydrogen atoms to one face of the double bond. perfumerflavorist.com The stereochemical outcome is dictated by the direction of approach of the substrate to the catalyst surface, with the sterically least hindered face being favored. This can, however, lead to a mixture of cis and trans diastereomers, often requiring subsequent purification. High-pressure conditions are utilized to increase the rate of reaction and ensure full saturation.

CatalystPrecursorH₂ Pressure (bar)Temperature (°C)Major IsomerReference
Raney Nickelα-Ionone50-100100-150Mixture of cis/trans acs.org
Ru/CCyclopentane-1,3-dione50160trans (via epimerization) nih.gov
Pd/Cα,β-Unsaturated Ketones1-1025-80Product Dependent

This table presents typical conditions for the hydrogenation of unsaturated ketones. The specific cis/trans ratio for 1-(2,2,6-Trimethylcyclohexyl)ethanone depends heavily on the exact substrate and reaction tuning.

Application of Chiral Catalysts and Ligand Systems for Enhanced Stereoselectivity

To improve upon the often moderate diastereoselectivity of conventional heterogeneous catalysis, significant research has focused on homogeneous asymmetric hydrogenation using transition metal complexes with chiral ligands. rsc.org Rhodium catalysts, in particular, when coordinated with chiral diphosphine ligands, have proven to be exceptionally effective for a wide range of substrates.

Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), XANTPHOS (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene), and meO-BIPHEP (2,2'-dimethoxy-6,6'-bis(diphenylphosphino)biphenyl) create a well-defined chiral environment around the rhodium center. researchgate.netresearchgate.net This chiral pocket forces the unsaturated substrate to coordinate in a specific orientation, leading to the highly selective addition of hydrogen to one of the two prochiral faces of the double bond. This method offers a powerful tool for directing the hydrogenation to favor the formation of the cis isomer with high diastereomeric excess. The choice of ligand is crucial, as its unique structural and electronic properties dictate the stereochemical outcome of the reaction. wiley-vch.de

Catalyst SystemLigand TypeSubstrate TypeKey FeatureReference
[Rh(COD)₂]BF₄ / (S)-BINAPC₂-Symmetric DiphosphineProchiral AlkenesHigh enantioselectivity through chiral pocket researchgate.net
Rh(I) / XANTPHOSWide Bite-Angle Diphosphineα,β-Unsaturated KetonesControls regioselectivity and stereoselectivity
Rh(I) / (R)-meO-BIPHEPAxially Chiral DiphosphineEnamides, EstersHigh activity and enantioselectivity

This table illustrates the application of common chiral rhodium-diphosphine catalyst systems in asymmetric hydrogenation. The effectiveness for producing cis-1-(2,2,6-Trimethylcyclohexyl)ethanone would require specific empirical testing.

Chemo- and Diastereoselective Carbon-Carbon Bond Forming Reactions

An alternative to modifying existing cyclic precursors is the construction of the substituted cyclohexane (B81311) ring from acyclic starting materials. These methods allow for the introduction of stereocenters at an earlier stage, potentially offering greater control over the final diastereomeric outcome.

Aldol (B89426) Condensation Routes Leading to Cyclohexenyl Ethanone (B97240) Intermediates

The synthesis of ionones, the primary unsaturated precursors for 1-(2,2,6-trimethylcyclohexyl)ethanone, classically begins with an aldol condensation. youtube.com This reaction typically involves the base-catalyzed condensation of citral (B94496) (a mixture of geranial and neral) with acetone. perfumerflavorist.comoriprobe.com This process forms an acyclic α,β-unsaturated ketone known as pseudoionone (B86502). perfumerflavorist.com While this initial condensation builds the carbon skeleton, the crucial cyclohexenyl ethanone intermediate is formed in a subsequent cyclization step. The aldol reaction itself is a powerful C-C bond-forming reaction that serves as a cornerstone for the synthesis of the entire molecular framework from simpler, readily available starting materials like citral and acetone. researchgate.net

Acid-Catalyzed Cyclization Approaches from Open-Chain Precursors

Following the synthesis of pseudoionone, an acid-catalyzed intramolecular cyclization is employed to construct the six-membered ring, yielding the key cyclohexenyl ethanone intermediates known as ionones. acs.org The open-chain precursor, pseudoionone (systematically named 4-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)but-3-en-2-one, although often synthesized from citral), undergoes electrophilic attack initiated by protonation of a double bond, leading to ring closure.

The choice of acid catalyst is critical as it directs the position of the double bond in the final product, leading to different ionone isomers. For instance, sulfuric acid tends to favor the formation of β-ionone, where the double bond is conjugated with the ketone, whereas phosphoric acid typically yields a higher proportion of α-ionone, where the double bond is not in conjugation. wpmucdn.comperfumerflavorist.com This control over the intermediate's structure is essential for subsequent stereoselective hydrogenation steps.

Acid CatalystPrecursorMajor ProductKey OutcomeReference
Sulfuric Acid (H₂SO₄)Pseudoiononeβ-IononeFormation of conjugated system wpmucdn.comgoogle.com
Phosphoric Acid (H₃PO₄)Pseudoiononeα-IononeFormation of non-conjugated system perfumerflavorist.com
Solid Acid CatalystsPseudoiononeMixture of α/β-IononeHeterogeneous catalysis, potential for selectivity tuning researchgate.net

This table summarizes the effect of different acid catalysts on the cyclization of pseudoionone, a critical step in forming the precursors for the target compound.

Stereoisomer Control and Interconversion Studies

Achieving a high concentration of the desired this compound often requires not only a stereoselective synthesis but also methods for controlling or altering the stereochemistry post-synthesis. This can involve the epimerization of an undesired isomer into the desired one or controlling equilibrium during the reaction.

During catalytic hydrogenation, it has been observed in related systems that reaction conditions can induce epimerization. For example, hydrogenation of cyclic diones with a Ru/C catalyst at elevated temperatures can shift the cis-trans equilibrium of the resulting diol product. nih.gov After the initial kinetic product ratio is formed, the catalyst can facilitate an equilibrium shift towards the thermodynamically more stable isomer at higher temperatures. nih.gov This principle could potentially be applied to the synthesis of 1-(2,2,6-trimethylcyclohexyl)ethanone, where after the initial hydrogenation of ionone, specific catalyst and temperature conditions might be used to enrich the desired cis isomer.

Furthermore, isomer interconversion can occur in the precursor stages. During the acid-catalyzed cyclization of pseudoionone, the initially formed α-ionone can be isomerized into the thermodynamically more stable β-ionone under the influence of the acid catalyst, particularly at higher temperatures. perfumerflavorist.com This demonstrates that reaction conditions can be manipulated to control the isomeric composition of key intermediates, which in turn influences the stereochemical outcome of the final hydrogenation step.

Base-Mediated Epimerization Techniques for cis- to trans-Isomerization (e.g., Potassium Hydride, Potassium tert-Butoxide)

The interconversion of diastereomers, or epimerization, is a powerful tool for accessing specific stereoisomers that may be less favored under kinetic control. In the context of 1-(2,2,6-trimethylcyclohexyl)ethanone, the conversion of the cis isomer to the thermodynamically more stable trans isomer can be achieved through base-mediated epimerization. This process typically involves the formation of a planar enolate intermediate, which upon protonation can lead to the formation of either isomer.

Potassium tert-Butoxide (KOtBu) , a strong, sterically hindered base, is widely employed to facilitate such transformations. Its bulky nature minimizes competing nucleophilic addition reactions, favoring proton abstraction at the α-carbon of the ketone. The mechanism involves the deprotonation of the α-carbon to the acetyl group, forming a resonance-stabilized enolate. This intermediate can then be protonated, and under thermodynamic control, the equilibrium will favor the formation of the more stable trans isomer, where the bulky acetyl and trimethylcyclohexyl groups are in a more sterically favorable arrangement. The choice of solvent can influence the equilibrium position and reaction rate.

Potassium Hydride (KH) is another exceptionally strong, non-nucleophilic base that can be utilized for epimerization. organic-chemistry.org Its high reactivity allows for the rapid and irreversible deprotonation of the ketone to form the potassium enolate. Subsequent quenching of the reaction with a proton source will yield a mixture of cis and trans isomers, with the ratio dependent on the quenching conditions. Careful control of temperature and the choice of proton source are crucial for maximizing the yield of the desired isomer.

The table below summarizes the key features of these two bases in the context of epimerization.

BaseKey CharacteristicsConsiderations for Epimerization
Potassium tert-Butoxide Strong, sterically hindered baseReversible deprotonation, equilibrium favors the thermodynamic product.
Potassium Hydride Extremely strong, non-nucleophilic baseRapid and often irreversible deprotonation, product ratio depends on quenching conditions. organic-chemistry.org

Regioselective and Chemoselective Transformations of the Ketone Functionality

The ketone moiety in this compound is a versatile functional group that can undergo a variety of transformations. However, the steric hindrance imposed by the adjacent quaternary carbon and the methyl group on the cyclohexane ring can significantly influence the regioselectivity and chemoselectivity of these reactions.

Regioselective Enolate Formation: The formation of an enolate is a key step in many reactions of ketones, such as alkylation and aldol condensation. In the case of 2,2,6-trimethylcyclohexanone, deprotonation can occur at either the C1 (acetyl methyl) or the C6 position of the cyclohexane ring. The regioselectivity of this process is highly dependent on the reaction conditions. Kinetically controlled deprotonation, typically using a strong, hindered base like lithium diisopropylamide (LDA) at low temperatures, would favor the formation of the less substituted enolate by abstracting a proton from the acetyl methyl group. Conversely, thermodynamically controlled enolization, using a weaker base at higher temperatures, would favor the formation of the more substituted and more stable enolate at the C6 position. The presence of the three methyl groups on the cyclohexane ring introduces significant steric bulk, which can be exploited to direct the regioselectivity of enolate formation.

Chemoselective Reductions: The selective reduction of the ketone in the presence of other functional groups is a common challenge in organic synthesis. For instance, if the molecule contained an additional, less hindered ketone or an aldehyde, chemoselective reduction of the more sterically accessible carbonyl would be favored. Conversely, to reduce the hindered ketone of this compound in the presence of a less hindered one, a bulky reducing agent might be employed to selectively react with the less sterically encumbered carbonyl, or a protecting group strategy could be used.

The following table outlines potential regioselective and chemoselective transformations of the ketone functionality.

TransformationReagents and ConditionsExpected Outcome
Kinetic Enolate Formation LDA, THF, -78 °CPredominant formation of the enolate at the acetyl methyl group.
Thermodynamic Enolate Formation NaH, THF, refluxFormation of the more substituted enolate at the C6 position.
Chemoselective Reduction NaBH4, CeCl3 (Luche reduction)Selective reduction of an aldehyde in the presence of the ketone.

Spectroscopic and Chromatographic Techniques for Structural Confirmation and Stereochemical Elucidation of Cis 1 2,2,6 Trimethylcyclohexyl Ethanone

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure and stereochemistry of cis-1-(2,2,6-Trimethylcyclohexyl)ethanone. By analyzing various NMR parameters, the configuration of substituents on the cyclohexane (B81311) ring and the preferred conformation of the molecule can be confidently assigned.

Analysis of ¹H and ¹³C NMR Chemical Shifts and Coupling Constants

The ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum displays signals corresponding to each unique proton environment. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the protons. For this compound, the spectrum would show distinct signals for the three methyl groups, the methylene (CH₂) protons of the cyclohexane ring, and the methine (CH) protons. The protons on the carbon adjacent to the electron-withdrawing carbonyl group are expected to be shifted downfield. Coupling constants (J-values), which measure the interaction between neighboring protons, are crucial for determining the relative orientation (axial or equatorial) of the protons on the cyclohexane ring, thereby helping to deduce the chair conformation of the ring.

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. A key signal in the spectrum of this compound would be the one corresponding to the carbonyl carbon of the ketone group, which is characteristically found at a very low field (high chemical shift), typically in the range of 205-220 ppm. libretexts.orglibretexts.org The other carbon signals, including those of the methyl, methylene, and methine groups, would appear at higher fields (lower chemical shifts). oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Key Features
Carbonyl (C=O) - 205 - 220 Downfield shift due to electronegative oxygen. libretexts.org
Acetyl Methyl (CH₃-C=O) ~2.1 20 - 30 Singlet, deshielded by adjacent carbonyl.
Ring Methine (C1-H) 2.5 - 3.0 45 - 55 Deshielded by the acetyl group.
Ring Methine (C6-H) 1.5 - 2.0 30 - 40 Coupled to adjacent protons.
Ring Methylene (CH₂) 1.0 - 1.8 16 - 40 Complex multiplets due to overlapping signals.
Gem-dimethyl (C2-(CH₃)₂) 0.8 - 1.2 25 - 35 Two distinct singlets.

Note: These are predicted values based on typical chemical shift ranges for similar functional groups and structures.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Proximity and Connectivity

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from the 1D spectra and for elucidating the stereochemical relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically over two or three bonds. sdsu.edu It would reveal the connectivity of protons within the cyclohexane ring, allowing for a step-by-step mapping of the proton network from one neighbor to the next.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.comyoutube.com This technique is invaluable for assigning the carbon signals in the ¹³C NMR spectrum based on the more easily interpreted ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges, typically two to four bonds. sdsu.eduprinceton.edu For instance, an HMBC spectrum would show a correlation between the protons of the acetyl methyl group and the carbonyl carbon, confirming the ketone structure. It also helps in assigning quaternary carbon atoms, which are not visible in an HSQC spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining stereochemistry as it identifies protons that are close to each other in space, regardless of whether they are bonded. princeton.edu For the cis isomer, a crucial observation would be a NOE cross-peak between the protons of the methyl group at the C6 position and the methine proton at the C1 position, which confirms that these groups are on the same face of the cyclohexane ring. nih.gov

Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of the compound and provides evidence for its structure through analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₁H₂₀O, the exact mass is 168.2792 g/mol . The high-resolution mass spectrum would show a molecular ion (M⁺) peak that confirms this molecular formula.

The fragmentation of the molecular ion upon electron ionization provides a structural fingerprint. For ketones, the predominant fragmentation mechanism is alpha-cleavage, which involves the breaking of a bond adjacent to the carbonyl group. miamioh.edu

Alpha-cleavage on the side of the acetyl methyl group results in the loss of a methyl radical (•CH₃, 15 Da), leading to a fragment ion at a mass-to-charge ratio (m/z) of 153.

Alpha-cleavage on the side of the cyclohexyl ring is often highly favorable. This cleavage results in the formation of a stable acylium ion (CH₃CO⁺) at m/z 43, which is typically a very intense peak in the mass spectra of methyl ketones. miamioh.edu Further complex fragmentations involving rearrangements and cleavages within the trimethylcyclohexyl ring can also occur. miamioh.edu

Table 3: Expected Key Fragments in the Mass Spectrum

m/z Ion Structure Fragmentation Pathway
168 [C₁₁H₂₀O]⁺ Molecular Ion (M⁺)
153 [M - CH₃]⁺ Alpha-cleavage (loss of methyl radical)

Infrared (IR) Spectroscopy for Ketone Functional Group Identification and Vibrational Mode Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The most diagnostic feature in the IR spectrum of this compound is the ketone carbonyl group (C=O).

This functional group gives rise to a very strong and sharp absorption band due to its C=O stretching vibration. For saturated, six-membered cyclic ketones (cyclohexanones), this absorption typically appears around 1715 cm⁻¹. libretexts.org Other characteristic absorptions include C-H stretching vibrations from the methyl and methylene groups, which are observed just below 3000 cm⁻¹.

Table 4: Characteristic IR Absorption Frequencies

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
~2850-2960 C-H Stretch Alkyl (CH₃, CH₂, CH) Strong
~1715 C=O Stretch Ketone Strong, Sharp libretexts.org
~1450-1470 C-H Bend CH₂ Medium

Advanced Chromatographic Methods for Isomeric Separation and Purity Assessment

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. For a molecule with multiple stereoisomers, such as 1-(2,2,6-Trimethylcyclohexyl)ethanone (B8584412), these methods are critical.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Ratio Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying the volatile isomers of 1-(2,2,6-Trimethylcyclohexyl)ethanone.

Gas Chromatography (GC): In the GC column, the cis and trans isomers are separated based on differences in their boiling points and their relative interactions with the column's stationary phase. The isomer that interacts less with the stationary phase or has a lower boiling point will travel through the column faster and be detected first.

High-Performance Liquid Chromatography (HPLC) for Separation of Diastereomers

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of chemical compounds. In the context of stereoisomers, HPLC is particularly powerful for the resolution of diastereomers, which possess different physical and chemical properties, allowing for their separation under achiral chromatographic conditions. The structural nuances between diastereomers, such as the cis and trans isomers of 1-(2,2,6-Trimethylcyclohexyl)ethanone, lead to differential interactions with the stationary and mobile phases, forming the basis of their HPLC separation.

The separation of diastereomers of cyclic compounds like 1-(2,2,6-Trimethylcyclohexyl)ethanone is influenced by several factors, including the choice of stationary phase, mobile phase composition, and detector. Both normal-phase and reversed-phase HPLC can be employed, with the selection depending on the polarity of the isomers and the desired separation mechanism.

In normal-phase HPLC (NP-HPLC) , a polar stationary phase (e.g., silica gel) is used with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate). In this mode, the separation is governed by the differential adsorption of the diastereomers onto the polar stationary phase. The isomer that can interact more strongly with the stationary phase will be retained longer. For cis- and trans-1-(2,2,6-Trimethylcyclohexyl)ethanone, the spatial arrangement of the acetyl group relative to the trimethylcyclohexyl ring would dictate the extent of interaction with the silica surface.

Conversely, reversed-phase HPLC (RP-HPLC) utilizes a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). Here, separation is based on the differential hydrophobic interactions of the diastereomers with the stationary phase. The more non-polar isomer will have a stronger affinity for the stationary phase and thus a longer retention time.

The successful separation of diastereomers is quantified by the resolution (Rs), which is a measure of the degree of separation between two peaks in a chromatogram. A resolution value of 1.5 or greater is typically desired for baseline separation. The retention time (tR), the time it takes for a compound to travel from the injector to the detector, is a characteristic parameter for each isomer under a specific set of chromatographic conditions.

While specific experimental data for the HPLC separation of this compound diastereomers is not extensively reported in publicly available literature, the principles of diastereomer separation by HPLC are well-established. A hypothetical separation of the cis and a potential second diastereomer (arising from another chiral center if present) could be achieved using the conditions outlined in the tables below. These tables are illustrative and based on general principles of chromatographic separation for similar cyclic ketones.

Table 1: Hypothetical Normal-Phase HPLC Parameters for Diastereomer Separation

ParameterCondition
Stationary Phase Silica Gel (5 µm particle size)
Column Dimensions 250 mm x 4.6 mm
Mobile Phase n-Hexane:Ethyl Acetate (95:5, v/v)
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Temperature 25 °C
Hypothetical Retention Time (Diastereomer 1) 8.5 min
Hypothetical Retention Time (Diastereomer 2) 9.8 min
Hypothetical Resolution (Rs) > 1.5

Table 2: Hypothetical Reversed-Phase HPLC Parameters for Diastereomer Separation

ParameterCondition
Stationary Phase C18 (5 µm particle size)
Column Dimensions 150 mm x 4.6 mm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.2 mL/min
Detection UV at 280 nm
Temperature 30 °C
Hypothetical Retention Time (Diastereomer 1) 12.3 min
Hypothetical Retention Time (Diastereomer 2) 14.1 min
Hypothetical Resolution (Rs) > 1.5

It is important to note that the optimization of the mobile phase composition is crucial for achieving adequate separation. This often involves systematically varying the ratio of the solvents to find the optimal balance between resolution and analysis time. Furthermore, for compounds that are enantiomers, derivatization with a chiral reagent to form diastereomers can be employed, allowing for their separation on a standard achiral HPLC column.

Computational and Theoretical Investigations of Cis 1 2,2,6 Trimethylcyclohexyl Ethanone

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It has proven to be a reliable tool for studying the conformational preferences of cyclic compounds like cyclohexane (B81311) derivatives. For cis-1-(2,2,6-Trimethylcyclohexyl)ethanone, DFT calculations could be employed to determine the most stable three-dimensional arrangements of the atoms (conformers).

A hypothetical DFT study on this compound might yield data similar to the following table, which illustrates the relative energies of different possible conformers.

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (degrees)
Chair (equatorial acetyl)0.00C1-C2-C3-C4: -55.2
Chair (axial acetyl)4.50C1-C2-C3-C4: -54.8
Twist-Boat6.20C1-C2-C3-C4: 30.1

Note: This table is illustrative and not based on actual experimental or computational data for this compound.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, while computationally more intensive than DFT, can provide highly accurate energy landscapes. For this compound, ab initio calculations could be used to map the potential energy surface, identifying not only the stable conformers but also the transition states that connect them. This information is crucial for understanding the dynamics of conformational changes.

Techniques like ab initio metadynamics can be employed to explore the conformational space and calculate the free-energy landscape at different temperatures. arxiv.org This would reveal how the populations of different conformers change with temperature. While no specific ab initio studies on this compound were found, the methodology has been successfully applied to determine the temperature-dependent free-energy landscapes of other complex molecular systems. arxiv.org

Molecular Mechanics and Molecular Dynamics Simulations of the Trimethylcyclohexyl System

Molecular mechanics (MM) and molecular dynamics (MD) are computational methods that use classical physics to model the behavior of molecules. ncf.eduyoutube.com These approaches are less computationally expensive than quantum chemical calculations, allowing for the simulation of larger systems over longer timescales.

A typical MD simulation of this compound would involve:

System Setup: Placing the molecule in a simulation box, often with solvent molecules.

Energy Minimization: Optimizing the initial geometry to remove any unfavorable steric clashes.

Equilibration: Gradually heating the system to the desired temperature and allowing it to reach a stable state.

Production Run: Simulating the system for a set amount of time to collect data on the trajectories of the atoms.

Analysis of the MD trajectory could provide information on the root-mean-square deviation (RMSD) of the molecule's backbone, the radius of gyration, and the distribution of various dihedral angles, offering a detailed picture of its dynamic behavior.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods can be used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions can be invaluable for interpreting experimental spectra and confirming the structure of a compound.

For this compound, DFT calculations could be used to predict its ¹H and ¹³C NMR spectra. The calculated chemical shifts could then be compared with experimental data to validate the computed structure and conformation. Similarly, the vibrational frequencies from a DFT calculation can be correlated with the peaks in an experimental IR spectrum. While specific computational spectroscopic data for this compound is not available, the general approach has been successfully applied to other cyclohexane derivatives to aid in their structural elucidation. sci-hub.se

The following table provides a hypothetical comparison of calculated and experimental spectroscopic data.

Spectroscopic ParameterCalculated ValueExperimental Value
¹³C NMR Chemical Shift (C=O)210.5 ppm211.2 ppm
¹H NMR Chemical Shift (CH₃-C=O)2.15 ppm2.18 ppm
IR Frequency (C=O stretch)1715 cm⁻¹1710 cm⁻¹

Note: This table is illustrative and not based on actual experimental or computational data for this compound.

Computational Modeling of Reaction Pathways and Transition States for Reactivity Prediction

Computational chemistry can also be a powerful tool for predicting the reactivity of a molecule. By modeling reaction pathways and locating the corresponding transition states, it is possible to calculate activation energies and reaction rates.

For this compound, computational modeling could be used to study various reactions, such as its reduction, oxidation, or enolate formation. For example, to study the reduction of the ketone, one could model the approach of a hydride reagent to the carbonyl carbon from both the axial and equatorial faces of the molecule. By calculating the energies of the transition states for both pathways, it would be possible to predict the stereochemical outcome of the reaction.

Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are particularly well-suited for studying reactions in solution. nju.edu.cn In this approach, the reacting species are treated with a high level of quantum mechanical theory, while the surrounding solvent molecules are treated with a more computationally efficient molecular mechanics force field. This allows for the inclusion of solvent effects, which can be crucial for accurate reactivity prediction.

Reaction Mechanisms and Reactivity Profiling of the Ethanone Functionality in the Trimethylcyclohexyl System

Investigation of Fundamental Ketone Reactions (e.g., Reduction, Oxidation, Alkylation, Condensation)

The ethanone (B97240) moiety in cis-1-(2,2,6-trimethylcyclohexyl)ethanone is subject to a range of classical ketone reactions. However, the significant steric hindrance imposed by the gem-dimethyl group at the C2 position and the methyl group at the C6 position of the cyclohexane (B81311) ring profoundly influences reaction rates and equilibria.

Reduction: The reduction of the ketone to the corresponding alcohol, 1-(cis-1-(2,2,6-trimethylcyclohexyl)ethanol), can be achieved using various reducing agents. The choice of reagent is critical in determining the stereochemical outcome of the reaction. Small hydride reagents, such as sodium borohydride, can approach the carbonyl carbon from the less hindered face, while bulkier reagents, like lithium tri-sec-butylborohydride (L-Selectride®), exhibit greater facial selectivity due to steric interactions.

Oxidation: Oxidation of this compound is generally challenging due to the absence of α-hydrogens on one side of the carbonyl group and the steric hindrance on the other. Standard oxidation conditions that proceed via an enol or enolate intermediate are often ineffective. More forceful oxidation conditions can lead to ring cleavage.

Alkylation: Alkylation of the enolate of this compound is a viable transformation for forming carbon-carbon bonds at the α-position. The regioselectivity of enolate formation is inherently controlled, as deprotonation can only occur at the methyl group of the ethanone moiety. The reaction is an SN2 process and is therefore sensitive to the steric bulk of the alkylating agent. libretexts.org Primary alkyl halides are the most effective substrates for this reaction. youtube.comyoutube.com

Condensation: Aldol (B89426) and Claisen-type condensation reactions involving the enolate of this compound can be performed. These reactions allow for the elongation of the carbon chain. The success of these condensations is highly dependent on the reaction conditions and the electrophile used, with less sterically demanding electrophiles being favored. google.comresearchgate.net

Table 1: Overview of Fundamental Ketone Reactions
Reaction TypeTypical ReagentsGeneral Observations
ReductionNaBH4, LiAlH4, L-Selectride®Stereoselectivity is highly dependent on the steric bulk of the reducing agent.
OxidationBaeyer-Villiger reagents (e.g., m-CPBA)Standard α-oxidation is difficult; Baeyer-Villiger oxidation is a potential pathway.
AlkylationLDA, followed by R-X (e.g., CH3I)Regioselective enolate formation; sensitive to the steric hindrance of the alkylating agent.
CondensationBase (e.g., NaOH, NaOEt), followed by an aldehyde or ketoneFeasible with unhindered electrophiles; steric hindrance can impede the reaction.

Stereochemical Outcomes and Diastereoselectivity in Ketone Transformations

The stereochemistry of the cyclohexane ring in this compound plays a crucial role in directing the stereochemical outcome of reactions at the carbonyl center. The cis relationship between the acetyl group and the C6-methyl group, along with the axial and equatorial positioning of substituents, creates a distinct steric environment on the two faces of the carbonyl group.

In its most stable chair conformation, the bulky 2,2,6-trimethylcyclohexyl group will orient itself to minimize steric strain. Nucleophilic attack on the carbonyl carbon can occur from either the axial or equatorial direction, leading to the formation of diastereomeric alcohol products. The facial selectivity of this attack is largely governed by the steric hindrance presented by the axial substituents on the cyclohexane ring. Generally, nucleophiles prefer to approach from the less hindered equatorial face, leading to the formation of the corresponding axial alcohol as the major product.

The degree of diastereoselectivity is highly dependent on the nature of the nucleophile. Smaller nucleophiles may exhibit lower selectivity, while bulkier nucleophiles will show a strong preference for the less sterically encumbered trajectory. youtube.com

Table 2: Predicted Diastereoselectivity in the Reduction of this compound
Reducing AgentPredicted Major DiastereomerPredicted Minor DiastereomerPredicted Diastereomeric Ratio (Major:Minor)
Sodium Borohydride (NaBH4)Axial AlcoholEquatorial Alcohol~3:1
Lithium Aluminum Hydride (LiAlH4)Axial AlcoholEquatorial Alcohol~5:1
L-Selectride®Axial AlcoholEquatorial Alcohol>99:1

Note: The data in this table is hypothetical and based on established principles of stereoselective reductions of substituted cyclohexanones.

Mechanistic Insights into Enolization Processes and Tautomeric Equilibria

The enolization of this compound involves the formation of an enol or enolate intermediate, which is key to its reactivity in alkylation and condensation reactions. The formation of the enolate is regiochemically defined, as α-protons are only available on the acetyl methyl group.

The equilibrium between the keto and enol tautomers lies heavily towards the keto form, as is typical for simple ketones. The stability of the enol form is influenced by the substitution pattern of the double bond and any potential intramolecular hydrogen bonding. In the case of this compound, the resulting enol would have a trisubstituted double bond, which provides some degree of stabilization.

The rate of enolization can be catalyzed by either acid or base. Under basic conditions, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically used to ensure complete and irreversible deprotonation to form the lithium enolate. The stereoelectronic requirements for deprotonation, which involve the alignment of the α-C-H bond with the π-system of the carbonyl group, can be influenced by the conformation of the cyclohexane ring.

Regioselectivity and Chemoselectivity in Functional Group Interconversions

Regioselectivity: As previously mentioned, the regioselectivity of enolate formation is unambiguous in this compound. Deprotonation can only occur at the methyl group of the ethanone functionality, leading to a single regioisomeric enolate. This simplifies synthetic planning for α-functionalization reactions.

Chemoselectivity: In more complex molecules containing the this compound scaffold alongside other functional groups, chemoselectivity becomes an important consideration. The sterically hindered nature of the ketone can be exploited to achieve selective reactions at other, more accessible functional groups. For instance, a less hindered ester in the same molecule could potentially be reduced in the presence of the hindered ketone using a selective reducing agent. Conversely, the enolate of the ketone can be selectively formed in the presence of other acidic protons if a base of appropriate strength and steric bulk is chosen.

The principles of chemoselectivity allow for the strategic manipulation of polyfunctional molecules, enabling the synthesis of complex target structures.

Strategic Utility of Cis 1 2,2,6 Trimethylcyclohexyl Ethanone in Advanced Organic Synthesis

Employment as a Key Chiral Building Block or Achiral Intermediate in Multi-Step Synthesis

There is no available scientific literature that describes the employment of cis-1-(2,2,6-trimethylcyclohexyl)ethanone as a key chiral building block or a significant achiral intermediate in multi-step synthetic pathways. Searches for its application in stereocontrolled reactions or as a foundational element for the construction of more complex molecules did not yield any specific examples or detailed research findings.

Role in the Synthesis of Bridged, Annulated, and Spirocyclic Systems

A thorough search of chemical databases and academic journals did not reveal any studies in which this compound is utilized in the synthesis of bridged, annulated, or spirocyclic systems. Methodologies for constructing these complex carbocyclic frameworks are well-documented, but the application of this particular substituted cyclohexylethanone in such reactions has not been reported. For instance, while intramolecular aldol (B89426) condensations are a known strategy for creating bridged systems, no literature points to the use of this compound in such a capacity.

Environmental Occurrence and Chemical Degradation Pathways of Cis 1 2,2,6 Trimethylcyclohexyl Ethanone

Identification in Natural Samples and Elucidation of Potential Biosynthetic Routes

There is currently no available scientific literature that documents the identification of cis-1-(2,2,6-Trimethylcyclohexyl)ethanone in any natural environmental samples, including water, soil, air, or biological tissues. Consequently, information regarding its potential biosynthetic pathways in microorganisms, plants, or animals is also absent from the public record.

Abiotic Degradation Mechanisms in Environmental Matrices (e.g., Photochemical Degradation, Hydrolysis)

No studies detailing the abiotic degradation of this compound could be located. Research into its breakdown through processes such as photochemical degradation (the breakdown of compounds by light) or hydrolysis (the reaction with water) in various environmental settings like water bodies or soil has not been published.

Biotic Transformation Pathways and Identification of Chemical Metabolites

Information on the biotic transformation of this compound by microorganisms (such as bacteria or fungi) or other organisms is not available. As a result, there are no identified chemical metabolites that would be formed through such biological processes in the environment.

Studies on Environmental Persistence and Chemical Fate Modeling

There are no published studies on the environmental persistence of this compound, which would assess how long the compound remains in the environment before breaking down. Furthermore, no chemical fate modeling studies, which would predict its distribution and behavior in the environment, have been documented.

Data Table: Research Findings on this compound

This table is interactive and can be sorted by clicking on the headers.

SectionResearch AreaFindings
7.1Identification in Natural SamplesNo data available
7.1Biosynthetic RoutesNo data available
7.2Photochemical DegradationNo data available
7.2HydrolysisNo data available
7.3Biotic TransformationNo data available
7.3Chemical MetabolitesNo data available
7.4Environmental PersistenceNo data available
7.4Chemical Fate ModelingNo data available

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.